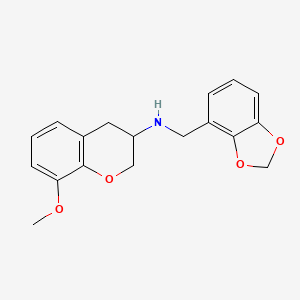

![molecular formula C17H17N3O4 B5968403 3-methyl-4-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5968403.png)

3-methyl-4-nitro-N-[3-(propionylamino)phenyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzamides are a class of compounds that have a benzene ring attached to an amide functional group . They are used in a wide range of applications in medicinal chemistry . The nitro group (NO2) is a functional group that consists of one nitrogen atom and two oxygen atoms. It is a strong electron-withdrawing group. The propionylamino group is derived from propionic acid, a carboxylic acid with a three-carbon chain.

Synthesis Analysis

The synthesis of benzamide derivatives often involves the reaction of a benzoyl chloride with an amine . Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .Molecular Structure Analysis

The molecular structure of benzamides consists of a benzene ring attached to an amide functional group . The nitro group consists of one nitrogen atom and two oxygen atoms, and it is a strong electron-withdrawing group.Chemical Reactions Analysis

Benzamides can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions with Grignard reagents . Nitro compounds can participate in a variety of reactions, including reduction to amines and reactions with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Benzamides are typically solid at room temperature, and they have a high boiling point . Nitro compounds are generally polar and have high dipole moments .Aplicaciones Científicas De Investigación

3-methyl-4-nitro-N-[3-(propionylamino)phenyl]benzamide has been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells. It has also been studied for its effects on the immune system, with some studies suggesting that it may have immunomodulatory effects. In addition, this compound has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.

Mecanismo De Acción

The mechanism of action of 3-methyl-4-nitro-N-[3-(propionylamino)phenyl]benzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and inflammation. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins, which are important mediators of inflammation. This compound has also been shown to inhibit the activity of certain protein kinases, which are involved in cell growth and proliferation.

Biochemical and Physiological Effects:

This compound has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory and anti-cancer effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the pathogenesis of many inflammatory diseases. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 3-methyl-4-nitro-N-[3-(propionylamino)phenyl]benzamide in lab experiments is its high purity and stability. This compound has been synthesized in high yields and is readily available for use in research. However, one limitation of using this compound is its potential toxicity, as it has been shown to cause cytotoxicity in some cell types. Careful consideration should be given to the concentration and duration of this compound exposure in lab experiments.

Direcciones Futuras

There are many potential future directions for research on 3-methyl-4-nitro-N-[3-(propionylamino)phenyl]benzamide. One area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Another area of interest is its potential use in cancer therapy, either alone or in combination with other drugs. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

Métodos De Síntesis

The synthesis of 3-methyl-4-nitro-N-[3-(propionylamino)phenyl]benzamide involves several steps, starting with the reaction of 4-nitroaniline with propionyl chloride to form N-propionyl-4-nitroaniline. This intermediate is then reacted with 3-aminobenzoic acid to produce this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it a useful compound for scientific research.

Propiedades

IUPAC Name |

3-methyl-4-nitro-N-[3-(propanoylamino)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4/c1-3-16(21)18-13-5-4-6-14(10-13)19-17(22)12-7-8-15(20(23)24)11(2)9-12/h4-10H,3H2,1-2H3,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFTDZCIVNUEWHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,3-dihydro-1H-inden-2-yl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B5968320.png)

![N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-oxo-1,2,3,4-tetrahydro-6-quinolinesulfonamide](/img/structure/B5968326.png)

![1-benzyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B5968330.png)

![4-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5968349.png)

![3-{2-[2-(2-chlorobenzyl)-4-morpholinyl]-2-oxoethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B5968352.png)

![1-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-3-piperidinol](/img/structure/B5968363.png)

![1-{2-[3-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-1-methyl-2-oxoethyl}-2-pyrrolidinone](/img/structure/B5968371.png)

![2-oxo-N-[2-(2,2,2-trifluoroethoxy)ethyl]-1,2,3,4-tetrahydro-6-quinolinesulfonamide](/img/structure/B5968381.png)

![(1S*,4S*)-2-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B5968392.png)

![2,6-dimethoxy-N-[1-(4-pyrimidinyl)ethyl]nicotinamide](/img/structure/B5968393.png)

![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-phenylacrylamide](/img/structure/B5968409.png)